![molecular formula C9H10N4 B1432037 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine CAS No. 1554842-76-0](/img/structure/B1432037.png)
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound that has been mentioned in the context of various scientific research . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects . The compound’s empirical formula is C7H8N4 and it has a molecular weight of 148.17 .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution has been used to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . Another study reported the synthesis of hydrazine-coupled pyrazoles, which were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) . The structure of some compounds was also confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds with a pyrazole core, such as 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine , are valuable in the synthesis of platinum (II) complexes used in OLEDs . These complexes exhibit significant photophysical properties, including green fluorescence, which is crucial for the development of efficient OLEDs. The ability to fine-tune the electronic and photophysical parameters of these complexes makes them highly desirable for advanced photovoltaic devices.
Kinase Inhibition for Cancer Therapy
The pyrazole moiety is instrumental in the design of kinase inhibitors, which are a class of targeted cancer therapies . These inhibitors can selectively block kinase activity, which is often upregulated in cancer cells, thereby inhibiting tumor growth and proliferation. The structural versatility of pyrazole derivatives allows for the development of potent and selective inhibitors with potential therapeutic applications.
Antileishmanial and Antimalarial Agents
Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes in the parasites, leading to promising in vitro activities. This highlights the potential of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine derivatives in the development of new treatments for parasitic diseases.
Modulation of Circadian Rhythms
Research has shown that certain pyrazole-based compounds can modulate circadian rhythms by inhibiting specific kinases like CK1δ . This application is particularly relevant in the study of sleep disorders and other circadian rhythm-related conditions, where such compounds could serve as therapeutic agents.
Covalent Protein Kinase Inhibitors
The compound can be used to synthesize covalent inhibitors targeting protein kinases with a rare cysteine in the hinge region . These inhibitors have shown promise in the treatment of diseases where kinase activity is dysregulated, offering a new avenue for drug development.
Photovoltaic Devices
The pyrazole core is significant in the synthesis of metal complexes used in photovoltaic devices . These complexes can be engineered to exhibit specific electronic configurations that enhance their photophysical properties, making them suitable for use in solar cells and other energy-harvesting applications.
Development of NAMPT Activators
Pyrazole-containing compounds have been discovered as potent activators of NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of NAD+, which is essential for cellular metabolism and energy production. Activators of NAMPT could have therapeutic potential in metabolic disorders and age-related diseases.
Therapeutic Potential in Various Diseases
The structural motif of pyrazole is known for its broad range of biological activities. Derivatives of this compound have been studied for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . This versatility underscores the importance of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine in the development of new pharmacological agents.
Mechanism of Action
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Activation of NAMPT is an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to modulate its activity. It is also known to have attenuated CYP inhibition towards multiple CYP isoforms .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT, the enzyme that catalyzes the rate-limiting step of this pathway . This can have downstream effects on various biological processes, including metabolism and aging, that are regulated by NAD+ .
Pharmacokinetics
It is known that the compound’s lipophilicity was modulated to resolve an issue of concern related to cyp direct inhibition (di) . This suggests that the compound’s ADME properties and bioavailability may be influenced by its lipophilicity.
Result of Action
Given its potent nampt activity , it can be inferred that the compound may have significant effects on cellular metabolism and aging processes.
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds are promising. For instance, the discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition suggests potential therapeutic applications .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJAXRDPHBGHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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